molecular formula C18H18F3NO4 B2557208 N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide CAS No. 2034238-45-2

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2557208
CAS RN: 2034238-45-2
M. Wt: 369.34
InChI Key: GLWTVRXPIVOPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide, also known as TFPB, is a chemical compound that has been extensively studied for its potential use in scientific research. TFPB is a benzamide derivative that has been found to have various biochemical and physiological effects, making it an important tool for researchers in various fields.

Scientific Research Applications

Supramolecular Chemistry

One study demonstrated the novel structural organization of aryl rings in N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, where a π-stack is surrounded by a triple helical network of hydrogen bonds. This arrangement suggests a new mode of organization for some columnar liquid crystals, indicating potential applications in the development of advanced materials for electronic displays or sensors (Lightfoot et al., 1999).

Antioxidant Properties

A comprehensive study prepared a range of N-arylbenzamides with varying numbers of methoxy and hydroxy groups, revealing that these compounds, especially the trihydroxy derivative, exhibit significant antioxidant properties. This finding is crucial for the development of new antioxidant agents that could be utilized in pharmacology or as preservatives in food and cosmetics (Perin et al., 2018).

Organic Synthesis

Research on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, using N-methoxy-N-methylamide, highlights the significance of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide derivatives in the synthesis of complex organic molecules. This work is pivotal for the production of chiral compounds, which are essential in the pharmaceutical industry (Calvez et al., 1998).

Materials Science

A study on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, where compounds substituted with hydrophobic and/or hydrophilic groups at the imide nitrogen positions, can form fluorescent gels. These materials are of interest for their potential applications in optoelectronic devices due to their unique photophysical properties (Wu et al., 2011).

Molecular Structure Analysis

Another study examined the molecular structure and antioxidant activity of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, utilizing X-ray diffraction and DFT calculations. This research provides insights into the structural features that contribute to the antioxidant properties of benzamide derivatives, which could guide the design of new compounds with enhanced activity (Demir et al., 2015).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-25-12-17(24,14-5-3-2-4-6-14)11-22-16(23)13-7-9-15(10-8-13)26-18(19,20)21/h2-10,24H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWTVRXPIVOPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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